molecular formula C20H18O5 B364509 2-oxo-2H-chromen-4-yl 4-butoxybenzoate CAS No. 858742-27-5

2-oxo-2H-chromen-4-yl 4-butoxybenzoate

Cat. No.: B364509
CAS No.: 858742-27-5
M. Wt: 338.4g/mol
InChI Key: ZNSRLHGRRUMLQT-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-4-yl 4-butoxybenzoate is a coumarin derivative characterized by a benzoate ester group substituted with a butoxy chain at the 4-position of the coumarin core. Coumarins are lactones of 2-hydroxyphenylpropionic acid, widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

858742-27-5

Molecular Formula

C20H18O5

Molecular Weight

338.4g/mol

IUPAC Name

(2-oxochromen-4-yl) 4-butoxybenzoate

InChI

InChI=1S/C20H18O5/c1-2-3-12-23-15-10-8-14(9-11-15)20(22)25-18-13-19(21)24-17-7-5-4-6-16(17)18/h4-11,13H,2-3,12H2,1H3

InChI Key

ZNSRLHGRRUMLQT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural differences arise from substituents on the benzoate group and their positions on the coumarin ring. Examples include:

Compound Substituent Position Crystallographic Features References
2-Oxo-2H-chromen-4-yl 4-methylbenzoate 4-position Planar coumarin ring; C=O bond length: 1.332(2) Å; weak π-π stacking between aromatic rings .
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate 7-position Dihedral angle between coumarin and benzoate: 56.24°; C-Cl bond length: 1.741(3) Å; C-H···O hydrogen bonds .
2-Oxo-2H-chromen-4-yl 4-methoxybenzoate 4-position Methoxy group induces torsional strain (C-O-C angle: 117.5°); enhanced solubility in polar solvents .
2-Oxo-2H-chromen-4-yl 3,3-dimethylbutanoate 4-position Non-planar ester chain (56.24° angle); C-H···O hydrogen bonds form [100]-direction chains .

Key Findings :

  • Positional Effects : Esters at the coumarin 4-position (e.g., 4-methyl, 4-methoxy) favor planar molecular geometries, while 7-position derivatives exhibit greater torsional flexibility .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance intermolecular interactions (e.g., halogen bonding), whereas bulky groups (e.g., tert-butyl) disrupt crystal packing .
Physicochemical Properties

Substituents significantly influence melting points, solubility, and stability:

Compound Melting Point (K) Solubility (Polarity) Stability in Aqueous Media References
2-Oxo-2H-chromen-4-yl 4-chlorobenzoate 430–431 Low (lipophilic) Hydrolytically stable
2-Oxo-2H-chromen-4-yl 4-methoxybenzoate 418–420 Moderate Sensitive to UV degradation
2-Oxo-2H-chromen-4-yl acetate 395–398 High Rapid hydrolysis

Trends :

  • Lipophilicity : Butoxy and chloro substituents increase lipophilicity, favoring biological membrane penetration .
  • Stability : Methoxy and acetoxy groups reduce thermal stability due to steric and electronic effects .
Antimicrobial Activity:
  • 4-Chlorobenzoate Derivatives : Exhibit broad-spectrum activity against S. aureus (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL) due to halogen-mediated membrane disruption .
  • Thiazole-Coumarin Hybrids (e.g., 3-chloro-1-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenyl thiazol-2-yl)-4-substituted phenyl azetidin-2-ones): Show enhanced activity against P. aeruginosa (MIC: 4 µg/mL) via thiol group interactions .
Acetylcholinesterase (AChE) Inhibition:
  • 2-(2-Oxo-2H-chromen-4-yl)acetamides : IC₅₀ values range from 0.12–1.8 µM, with electron-donating substituents (e.g., methoxy) improving binding affinity to AChE catalytic sites .
Anticancer Activity:
  • 3,3-Dimethylbutanoate Derivatives: Moderate cytotoxicity against HeLa cells (IC₅₀: 35 µM) attributed to π-π stacking interactions with DNA .

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